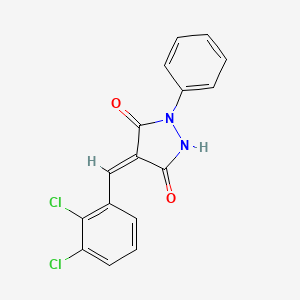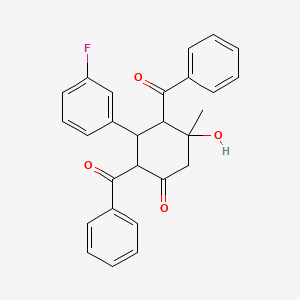
4-(2,3-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCPP is a pyrazolidinedione derivative that has been synthesized and studied for its potential use as an anti-inflammatory, analgesic, and antipyretic agent. The compound has been found to exhibit potent activity against various inflammatory mediators and has shown promise in preclinical studies as a potential treatment for inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma.
Mécanisme D'action
The exact mechanism of action of DCPP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. DCPP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
DCPP has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activity in preclinical studies. The compound has also been shown to inhibit the production of various inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. DCPP has been found to be well-tolerated in animal studies, with no significant adverse effects reported at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
DCPP has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine and biomedical research. However, there are also some limitations to the use of DCPP in laboratory experiments. The compound has been found to exhibit poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on DCPP. One area of interest is the development of more potent and selective analogs of the compound that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of DCPP in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of DCPP and to better understand its biochemical and physiological effects.
In conclusion, DCPP is a pyrazolidinedione derivative that has been extensively studied for its potential applications in the field of medicine and biomedical research. The compound exhibits potent anti-inflammatory, analgesic, and antipyretic activity and has shown promise as a potential treatment for inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma. Further research is needed to fully understand the mechanism of action of DCPP and to develop more potent and selective analogs of the compound.
Méthodes De Synthèse
DCPP can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzaldehyde with phenylhydrazine followed by reaction with ethyl acetoacetate. The resulting product is then subjected to cyclization to form DCPP. Other methods include the reaction of 2,3-dichlorobenzaldehyde with phenylhydrazine followed by the reaction with malonic acid and cyclization to form DCPP.
Applications De Recherche Scientifique
DCPP has been extensively studied for its potential applications in the field of medicine and biomedical research. The compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activity in preclinical studies. DCPP has also been shown to inhibit the production of various inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. As a result, the compound has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma.
Propriétés
IUPAC Name |
(4E)-4-[(2,3-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-13-8-4-5-10(14(13)18)9-12-15(21)19-20(16(12)22)11-6-2-1-3-7-11/h1-9H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFVYWKEZCEVIR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
![N-{1-[1-(cyclopropylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5068793.png)
